3-Decyn-2-one
Description
3-Decyn-2-one (IUPAC name: dec-3-yn-2-one) is an α,β-acetylenic ketone characterized by a triple bond between carbons 3 and 4 and a ketone group at position 2. It serves as a key intermediate in organic synthesis, particularly in stereoselective reactions. For example, it undergoes asymmetric reduction using H-B-9-BBN and (S)-β-pinene to produce dec-3-yn-2-ol with yields of 35% (stoichiometric) and 60% (substoichiometric) . Its reactivity in regioselective additions (e.g., with HI/TMSCl) also enables the synthesis of iodinated alkenones like (Z)-4-iodo-4-decen-2-one .
Properties
CAS No. |
91658-50-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
dec-3-yn-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H2,1-2H3 |
InChI Key |
GILAHNNOBKTKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C |
Origin of Product |
United States |
Preparation Methods
3-Decyn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetone with heptyl alcohol in the presence of a base such as sodium hydroxide. Another method includes the dehydration of 4-decanol-2-one over pumice or clay. Additionally, it can be prepared by the condensation of heptaldehyde and acetone .
Chemical Reactions Analysis
3-Decyn-2-one undergoes various chemical reactions due to the presence of the triple bond and the ketone group. Some of the common reactions include:
Hydrogenation: The triple bond can be hydrogenated to form 3-decan-2-one.
Halogenation: The compound can react with halogens to form dihalogenated products.
Hydrohalogenation: Addition of hydrogen halides can lead to the formation of halogenated ketones.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Scientific Research Applications
3-Decyn-2-one has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including polymers and specialty chemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: This compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Decyn-2-one involves its interaction with cellular components. The compound can interfere with membrane integrity, leading to increased oxidative stress and rapid necrosis of certain tissues. This mechanism is particularly useful in its application as a plant growth regulator, where it inhibits sprouting by affecting tuber respiration .
Comparison with Similar Compounds
3-Decen-2-one (C₁₀H₁₈O)
Structural Differences :
- Contains a double bond (C3–C4) instead of a triple bond.
- IUPAC name: (E)-dec-3-en-2-one.
Physicochemical Properties :
Reactivity :
5-Decyne (C₁₀H₁₈)
Structural Differences :
3-Undecen-2-one (C₁₁H₂₀O)
Structural Differences :
- Longer carbon chain (11 carbons vs. 10 in this compound).
- Contains a double bond (C3–C4) and ketone at C2.
2-Methyl-2-Decene (C₁₁H₂₂)
Key Contrast :
This compound vs. 3-Decen-2-one :
Industrial Relevance :
- This compound’s triple bond enables unique transformations in pharmaceutical intermediates, whereas 5-Decyne finds niche roles in material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
